N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide” is a chemical compound with the molecular formula C20H19ClN6O3 . It has a molecular weight of 426.9 g/mol . This compound is of interest in the field of medicinal chemistry due to its potential therapeutic applications .
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature .
Scientific Research Applications
Anticancer Activity
Compounds structurally related to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide have been investigated for their anticancer potential. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, synthesized with various aryloxy groups attached to the pyrimidine ring, have shown cancer cell growth inhibition against multiple cancer cell lines, indicating potential as anticancer agents (Al-Sanea et al., 2020). Similarly, other pyrazolopyrimidines have demonstrated inhibitory effects on histamine release from rat peritoneal mast cells and cytotoxic activity against human colon cancer cells, suggesting their utility in cancer research (Quintela et al., 2001).
Role as Intermediate in Synthesis
The compound tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, which shares a similar structural motif, is utilized as a crucial intermediate in the synthesis of target molecules like mTOR-targeted PROTAC molecule PRO1, showcasing the importance of such compounds in the synthesis of complex therapeutic agents (Zhang et al., 2022).
Antitumor and Proapoptotic Agents
Pyrazolo[3,4-d]pyrimidines have been explored for their antiproliferative and proapoptotic effects on cancer cells, particularly by inhibiting c-Src phosphorylation. This mechanism can block cancer cell growth and induce apoptosis, suggesting these compounds could serve as potent antitumor agents (Carraro et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit activity againstMycobacterium tuberculosis
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth of mycobacterium tuberculosis . More detailed studies are required to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
It can be inferred that the compound likely interferes with the metabolic processes of mycobacterium tuberculosis, given the observed inhibitory effects
Pharmacokinetics
It’s noted that similar compounds have a clogp value less than 4 and a molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . This is evidenced by the observed minimum inhibitory concentration (MIC) values against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-17(2,3)22-14-12(9-19-22)16(24)21(10-18-14)20-15(23)11-7-5-6-8-13(11)25-4/h5-10H,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDINYIUVAPZVDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.